

# Cyanogen Fluoride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Cyanogen fluoride

Cat. No.: B072782

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## Abstract

**Cyanogen fluoride** (FCN) is a highly reactive and toxic inorganic compound that has garnered interest for its unique chemical properties and applications in organic synthesis. This technical guide provides an in-depth overview of the history, discovery, synthesis, and physicochemical properties of **cyanogen fluoride**. Detailed experimental protocols for its primary synthesis routes are presented, accompanied by workflow diagrams for clarity. While a potent fluorinating and nitrilating agent, its direct applications in drug development and established roles in specific biological signaling pathways are not documented in current scientific literature. This guide aims to be a comprehensive resource for researchers interested in the chemistry and potential applications of this energetic molecule.

## History and Discovery

The history of cyanogen compounds dates back to 1815 when Joseph Louis Gay-Lussac first synthesized cyanogen ((CN)<sub>2</sub>).<sup>[1]</sup> However, the isolation and characterization of **cyanogen fluoride** occurred later. While earlier claims exist, significant and well-documented work on the synthesis and properties of **cyanogen fluoride** was published by F. S. Fawcett and R. D. Lipscomb in the 1960s. Their work on the pyrolysis of cyanuric fluoride provided a viable route to obtaining monomeric **cyanogen fluoride**.<sup>[2][3]</sup>

## Physicochemical Properties

**Cyanogen fluoride** is a colorless, toxic, and explosive gas at room temperature with a linear molecular structure (F-C≡N).[4] It is a highly energetic material, and its handling requires extreme caution.

Table 1: Physical and Chemical Properties of **Cyanogen Fluoride**

Property	Value	Reference
Molecular Formula	FCN	[4]
Molar Mass	45.015 g/mol	[4]
Appearance	Colorless gas	[4]
Melting Point	-82 °C	[4]
Boiling Point	-46 °C	[4]
Density	1.026 g/cm <sup>3</sup> (liquid)	[4]
Standard Enthalpy of Formation ( $\Delta_f H^\ominus_{298}$ )	35.98 kJ/mol	[4]
Standard Molar Entropy ( $S^\ominus_{298}$ )	225.40 J/(mol·K)	[4]

Table 2: Spectroscopic Data for **Cyanogen Fluoride**

Spectroscopic Data	Value	Reference
<sup>19</sup> F NMR (ppm)	80 (triplet)	
IR Absorption Bands (cm <sup>-1</sup> )	~2290 (C≡N stretch), 1078 (C-F stretch), 451	

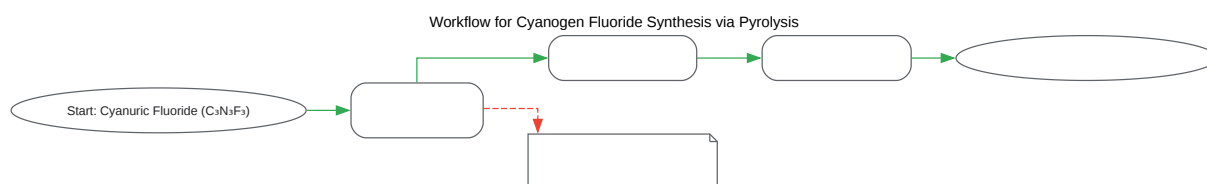
## Synthesis of Cyanogen Fluoride

Several methods for the synthesis of **cyanogen fluoride** have been reported. The two primary methods are the pyrolysis of cyanuric fluoride and the fluorination of cyanogen.

## Pyrolysis of Cyanuric Fluoride

This is the most common and well-documented method for producing **cyanogen fluoride** in significant yields.

- **Apparatus Setup:** An induction-heated carbon tube with an internal diameter of 0.75 inches is used as the pyrolysis reactor. The tube is packed with 4 to 8 mesh carbon granules. This reaction zone is insulated with graphite powder and enclosed in a water-jacketed shell. The exit of the reactor is connected to a series of cold traps cooled with liquid nitrogen.[4]
- **Reaction Conditions:** Cyanuric fluoride ( $C_3N_3F_3$ ) is vaporized and passed through the heated carbon tube. The pyrolysis is conducted at a temperature of 1300 °C and a reduced pressure of 50 mmHg.[4]
- **Product Collection:** The gaseous products exiting the reactor are passed through the liquid nitrogen-cooled traps. A fluffy white solid, which is the crude **cyanogen fluoride**, condenses in these traps. The traps are maintained at atmospheric pressure by filling them with nitrogen or helium.[4]
- **Purification:** The crude product is purified by distillation in a glass column at atmospheric pressure to yield pure **cyanogen fluoride**. [4] This process can achieve a maximum yield of 50%. Byproducts of this reaction include cyanogen ( $(CN)_2$ ) and trifluoroacetonitrile ( $CF_3CN$ ). [4]



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Caption: Synthesis of FCN via Pyrolysis of Cyanuric Fluoride.

## Fluorination of Cyanogen

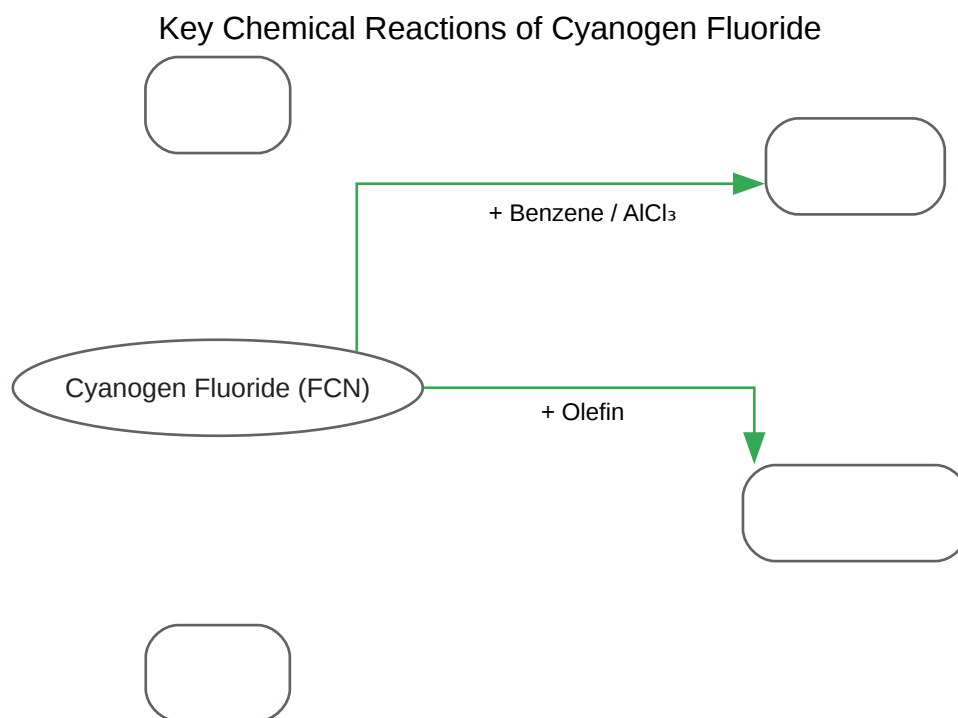
An alternative method involves the direct fluorination of cyanogen.

- **Reactants:** Gaseous cyanogen ( $(\text{CN})_2$ ) and nitrogen trifluoride ( $\text{NF}_3$ ) are used as the reactants.
- **Reaction Conditions:** Both reactants are injected downstream into a nitrogen arc plasma.<sup>[4]</sup> The high temperature of the plasma facilitates the fluorination of cyanogen.
- **Product Formation:** **Cyanogen fluoride** is formed in the reaction mixture. Other fluorinating agents like carbonyl fluoride ( $\text{COF}_2$ ) and carbon tetrafluoride ( $\text{CF}_4$ ) can also be used in a similar setup.<sup>[4]</sup>

## Chemical Reactions

**Cyanogen fluoride** is a versatile reagent in organic synthesis, primarily acting as a fluorinating and nitrilating agent.

- **Reaction with Aromatics:** It reacts with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ), to produce benzonitrile. This reaction proceeds with a 20% conversion.<sup>[4]</sup>
- **Addition to Olefins:** **Cyanogen fluoride** adds to olefins to yield  $\alpha,\beta$ -fluoronitriles. In the presence of a strong acid catalyst, it can also add to olefins with internal double bonds.<sup>[4]</sup>



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Caption: Reactions of **Cyanogen Fluoride**.

## Applications

The primary applications of **cyanogen fluoride** are in the field of organic synthesis.

- **Synthesis of Dyes and Fluorescent Brighteners:** It serves as a precursor in the synthesis of various dyes and fluorescent brighteners.
- **Photographic Sensitizers:** It is used in the production of photographic sensitizers.
- **Intermediate for Fluorinated Compounds:** The  $\beta$ -fluoronitriles produced from its reaction with olefins are valuable intermediates for preparing polymers,  $\beta$ -fluorocarboxylic acids, and other fluorine-containing products.
- **Other Uses:** It has also been cited as a volatile fumigant, disinfectant, and animal pest killer.

## Relevance to Drug Development

Despite the prevalence of fluorine in modern pharmaceuticals, there is currently no documented direct application of **cyanogen fluoride** in drug development or as a tool to probe biological signaling pathways. Its high reactivity, toxicity, and explosive nature likely limit its utility in medicinal chemistry and biological research. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, this is typically achieved through the use of safer and more selective fluorinating agents.

## Safety and Handling

**Cyanogen fluoride** is an extremely toxic and explosive compound that must be handled with extreme caution in a well-ventilated fume hood by trained personnel.

- **Explosion Hazard:** Liquid FCN is known to explode at  $-41\text{ }^{\circ}\text{C}$  when initiated. It is also highly reactive with certain compounds.
- **Violent Reactions:** It undergoes violent reactions with boron trifluoride ( $\text{BF}_3$ ) and hydrogen fluoride (HF).<sup>[4]</sup>
- **Storage:** **Cyanogen fluoride** can be stored in stainless steel cylinders at low temperatures ( $-78.5\text{ }^{\circ}\text{C}$ , solid carbon dioxide temperature) for over a year.<sup>[2]</sup>

## Conclusion

**Cyanogen fluoride** is a fascinating and highly reactive molecule with a rich history in synthetic chemistry. This guide has provided a detailed overview of its discovery, properties, synthesis, and applications. While its utility as a fluorinating and nitrilating agent is established, its direct role in drug development and exploration of biological systems remains uncharted territory, likely due to its hazardous nature. Future research may uncover new, safer methods for its application or handling, potentially broadening its scope beyond its current uses in organic synthesis.

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